molecular formula C18H24N2O4 B3244460 4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 162045-51-4

4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3244460
Key on ui cas rn: 162045-51-4
M. Wt: 332.4 g/mol
InChI Key: SWTSTIPEZSPISD-UHFFFAOYSA-N
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Patent
US05665719

Procedure details

1-t-Butyloxycarbonyl-4-((2-carboxymethoxyphenyl)amino)piperidine (5.2 g, 15 mmol) from Step 3 was cyclized using the EDC/HOBT coupling procedure given in Step 5 of Example 1. 4-(1-tert-butyloxycarbonyl-4-piperidinyl)-(2H)-1,4-benzoxazin-3(4H)-one was obtained as a foam (86% yield).
Name
1-t-Butyloxycarbonyl-4-((2-carboxymethoxyphenyl)amino)piperidine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
EDC HOBT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21][CH2:22][C:23](O)=[O:24])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[O:21][CH2:22][C:23]2=[O:24])[CH2:10][CH2:9]1)=[O:7])([CH3:2])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
1-t-Butyloxycarbonyl-4-((2-carboxymethoxyphenyl)amino)piperidine
Quantity
5.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C=CC=C1)OCC(=O)O
Step Two
Name
EDC HOBT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl.C=1C=CC2=C(C1)N=NN2O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(COC2=C1C=CC=C2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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